4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a piperazine moiety linked to a 4-methylphenoxyethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group and the piperazine moiety. The final step involves the attachment of the 4-methylphenoxyethyl group to the piperazine ring.
Preparation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Introduction of Phenyl Group: The phenyl group is typically introduced via a nucleophilic substitution reaction, using a phenyl halide and a suitable nucleophile.
Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, using a piperazine derivative and an appropriate leaving group.
Attachment of 4-Methylphenoxyethyl Group: The final step involves the reaction of the piperazine derivative with 4-methylphenoxyethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Phenyl halides, piperazine derivatives, polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Benzhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-19-7-9-21(10-8-19)31-16-15-28-11-13-29(14-12-28)23-22-17-27-30(24(22)26-18-25-23)20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKXRMYXSWFDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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